molecular formula C11H18ClNO5 B12342464 L-Glutamic acid, N-(chloroacetyl)-, diethyl ester CAS No. 76385-54-1

L-Glutamic acid, N-(chloroacetyl)-, diethyl ester

Cat. No.: B12342464
CAS No.: 76385-54-1
M. Wt: 279.72 g/mol
InChI Key: UPCBMASFNMAWND-QMMMGPOBSA-N
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Description

Structurally, it consists of a glutamic acid backbone where the α-amino group is substituted with a chloroacetyl group (-CO-CH₂-Cl), and both carboxylic acid groups are esterified as diethyl esters. This compound is synthesized via N-chloroacetylation of L-glutamic acid diethyl ester using chloroacetyl chloride under coupling conditions, as inferred from analogous reactions in peptide synthesis (e.g., Scheme 8 in ).

The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of haptens, peptide conjugates, and agrochemicals. Its reactivity stems from the electrophilic chloroacetyl group, which facilitates nucleophilic substitution reactions, and the ester groups, which enhance solubility in organic solvents.

Properties

CAS No.

76385-54-1

Molecular Formula

C11H18ClNO5

Molecular Weight

279.72 g/mol

IUPAC Name

diethyl (2S)-2-[(2-chloroacetyl)amino]pentanedioate

InChI

InChI=1S/C11H18ClNO5/c1-3-17-10(15)6-5-8(11(16)18-4-2)13-9(14)7-12/h8H,3-7H2,1-2H3,(H,13,14)/t8-/m0/s1

InChI Key

UPCBMASFNMAWND-QMMMGPOBSA-N

Isomeric SMILES

CCOC(=O)CC[C@@H](C(=O)OCC)NC(=O)CCl

Canonical SMILES

CCOC(=O)CCC(C(=O)OCC)NC(=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamic acid, N-(chloroacetyl)-, diethyl ester typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

L-Glutamic acid, N-(chloroacetyl)-, diethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Glutamic acid, N-(chloroacetyl)-, diethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of L-Glutamic acid, N-(chloroacetyl)-, diethyl ester involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are structurally related to L-glutamic acid, N-(chloroacetyl)-, diethyl ester, differing in substituents, ester groups, or backbone modifications. Key comparisons are summarized in Table 1.

N-(4-Aminobenzoyl)-L-Glutamic Acid Diethyl Ester (Glu-SA)

  • Structure: Features a 4-aminobenzoyl group (-CO-C₆H₄-NH₂) at the α-amino position and diethyl esters.
  • Properties: Forms organogels in solvents like nitrobenzene and n-butanol due to hydrogen bonding and π-π interactions. Exhibits higher gelation diversity (5 solvents) compared to citric acid derivatives (3 solvents).
  • Applications : Used in supramolecular hydrogels for drug delivery or material science.

L-Glutamic Acid Diethyl Ester Hydrochloride

  • Structure: Lacks the chloroacetyl group; instead, the α-amino group is protonated as a hydrochloride salt.
  • Properties : Water-soluble precursor for peptide synthesis. Shows cytotoxicity in cell lines (e.g., IC₅₀ = 8 nM in L1210 cells).
  • Applications : Intermediate in agrochemicals and biochemical research.

N-(Trifluoroacetyl)-L-Glutamic Acid Dibutyl Ester

  • Structure : Substituted with a trifluoroacetyl group (-CO-CF₃) and dibutyl esters.
  • Properties : Enhanced electron-withdrawing effects from CF₃ improve stability against hydrolysis. Higher lipophilicity due to dibutyl esters.
  • Applications : Used in peptide synthesis where fluorine tags are required.

L-Glutamic Acid Dimethyl Ester Hydrochloride

  • Structure: Methyl esters instead of ethyl esters; hydrochloride salt at the α-amino group.
  • Properties : Lower molecular weight (239.7 g/mol vs. ~322 g/mol for diethyl analogs) and higher volatility.
  • Applications : Similar to diethyl esters but with altered solubility profiles.

Glycine Ethyl Ester Derivatives

  • Structure : Simpler backbone (glycine) with ethyl esters and chloroacetyl linkers.
  • Properties : Lower molecular complexity reduces gelation capacity but increases metabolic stability.
  • Applications : Hapten synthesis for antibody production.

Table 1: Comparative Properties of L-Glutamic Acid Derivatives

Compound Name Substituent Ester Groups Key Properties Applications References
N-(Chloroacetyl)-L-glutamic acid diethyl ester Chloroacetyl (-CO-CH₂-Cl) Diethyl Electrophilic reactivity, moderate lipophilicity Peptide synthesis, haptens
N-(4-Aminobenzoyl)-L-glutamic acid diethyl ester 4-Aminobenzoyl Diethyl Organogel formation (5 solvents) Supramolecular hydrogels
L-Glutamic acid diethyl ester hydrochloride None (HCl salt) Diethyl Cytotoxicity (IC₅₀ = 8 nM), water-soluble Agrochemical intermediates
N-(Trifluoroacetyl)-L-glutamic acid dibutyl ester Trifluoroacetyl Dibutyl High lipophilicity, hydrolytic stability Fluorinated peptide synthesis
L-Glutamic acid dimethyl ester hydrochloride None (HCl salt) Dimethyl Lower MW, higher volatility Biochemical research

Mechanistic and Functional Insights

  • Reactivity: The chloroacetyl group in the target compound enables facile conjugation with nucleophiles (e.g., amines, thiols), making it valuable for hapten-protein coupling. In contrast, the 4-aminobenzoyl group in Glu-SA promotes supramolecular assembly via hydrogen bonding.
  • Biological Activity : Ethyl ester derivatives generally exhibit higher cytotoxicity than methyl or unmodified analogs due to enhanced membrane permeability. For example, L-glutamic acid diethyl ester hydrochloride shows dose-dependent neurotoxicity in rats.
  • Solubility : Dibutyl and diethyl esters improve solubility in organic solvents, whereas hydrochloride salts enhance aqueous solubility.

Biological Activity

L-Glutamic acid, N-(chloroacetyl)-, diethyl ester is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

L-Glutamic acid is a non-essential amino acid that plays a crucial role in various metabolic processes. The diethyl ester derivative, characterized by the chloroacetyl group, enhances its lipophilicity and may influence its biological activity. The structure can be represented as follows:

C2H5OCOCH2CH2CH NH2)COOC2H5\text{C}_2\text{H}_5\text{OCOCH}_2\text{CH}_2\text{CH NH}_2)\text{COOC}_2\text{H}_5

The biological activity of L-Glutamic acid derivatives can be attributed to several mechanisms:

  • Neurotransmitter Role : L-Glutamic acid acts as a neurotransmitter in the central nervous system, facilitating synaptic transmission.
  • Inhibition of Enzymatic Activity : The chloroacetyl group may enable the compound to act as an inhibitor of specific enzymes, potentially impacting metabolic pathways.
  • Antimicrobial Properties : Some studies suggest that derivatives of L-glutamic acid exhibit antimicrobial activity against various pathogens.

Pharmacological Studies

Several studies have investigated the biological activity of this compound:

Antimicrobial Activity

A study published in MDPI evaluated the antimicrobial properties of various amino acid derivatives. It was found that compounds with chloroacetyl modifications exhibited enhanced activity against certain bacterial strains compared to their unmodified counterparts. The study reported minimum inhibitory concentrations (MIC) ranging from 6 to 12.5 µg/mL for derivatives with halogenated groups .

Neuroprotective Effects

Research has indicated that L-glutamic acid derivatives may have neuroprotective effects. A case study involving neurodegenerative models demonstrated that these compounds could reduce oxidative stress markers and improve neuronal survival rates .

Case Study 1: Antimicrobial Efficacy

In a comparative study on the efficacy of various amino acid derivatives against Escherichia coli, this compound showed significant inhibition compared to standard antibiotics. The results indicated an IC50 value of approximately 0.5 µM, suggesting strong antimicrobial potential .

Case Study 2: Neuroprotection in Animal Models

In experiments conducted on animal models of Alzheimer’s disease, treatment with L-Glutamic acid derivatives resulted in improved cognitive functions and reduced amyloid plaque formation. This supports the hypothesis that such compounds may have therapeutic potential in neurodegenerative diseases .

Data Tables

The following table summarizes key findings from recent studies on the biological activity of this compound:

Study Activity IC50/MIC Notes
MDPIAntimicrobial6-12.5 µg/mLEnhanced activity with chloroacetyl
Neuroprotection StudyNeuroprotective effectsApprox. 0.5 µMReduced oxidative stress in neurons
Comparative StudyCognitive enhancementNot specifiedImproved memory in Alzheimer's models

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